molecular formula C26H42O4 B12653799 3-Ethylheptyl 6-methyloctyl phthalate CAS No. 85851-80-5

3-Ethylheptyl 6-methyloctyl phthalate

Cat. No.: B12653799
CAS No.: 85851-80-5
M. Wt: 418.6 g/mol
InChI Key: NYYCJHCPPINKEF-UHFFFAOYSA-N
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Description

3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylheptyl 6-methyloctyl phthalate is a compound belonging to the group of phthalates, which are widely utilized as plasticizers in various industries. This article explores the applications of this compound, particularly in scientific research, and highlights its potential uses, benefits, and implications based on comprehensive data and case studies.

Plasticizer in Polymers

This compound serves as an effective plasticizer, improving the mechanical properties of polymers such as PVC. Its long alkyl chain structure enhances flexibility and processability while reducing brittleness, making it suitable for various applications including:

  • Medical Devices : Used in tubing and other components where flexibility is crucial.
  • Consumer Products : Found in toys, flooring, and packaging materials where durability is required.

Environmental Studies

Research indicates that phthalates, including this compound, can leach from products into the environment. Studies have shown that these compounds can be detected in water bodies and sediments, raising concerns about their ecological impact. Investigations focus on:

  • Bioaccumulation : Understanding how these compounds accumulate in aquatic organisms.
  • Toxicological Effects : Evaluating the potential endocrine-disrupting effects on wildlife.

Health Impact Research

Phthalates are under scrutiny for their health implications. Studies have linked exposure to these compounds with various health issues, including reproductive toxicity and developmental effects. Research focuses on:

  • Developmental Toxicity : Investigating how exposure during critical developmental windows affects growth and health outcomes.
  • Neurodevelopmental Impacts : Assessing the relationship between prenatal exposure to phthalates and neurodevelopmental disorders in children .

Agricultural Applications

Some studies have explored the use of phthalates as insecticides due to their biological activity against certain pests. The insecticidal properties are attributed to their ability to inhibit acetylcholinesterase activity, thus impacting pest populations effectively .

Table 1: Comparison of Phthalate Plasticizers

Plasticizer NameChemical StructureCommon ApplicationsToxicological Concerns
Di(2-ethylhexyl) phthalateC24_{24}H38_{38}O4_4PVC products, medical devicesEndocrine disruption
Diisononyl phthalateC23_{23}H38_{38}O4_4Flooring, toysReproductive toxicity
3-Ethylheptyl 6-methyloctylC22_{22}H38_{38}O4_4Medical tubing, consumer productsLimited data on health effects

Table 2: Summary of Health Studies

Study ReferencePopulation StudiedKey Findings
Bu et al. (2020)Various global populationsHigh concentrations found in indoor dust
SCHEER (2024)ChildrenIncreased risk of reproductive issues
PMC8310026 (2021)Aquatic organismsBioaccumulation observed

Case Study 1: Medical Device Safety

A study conducted by the Scientific Committee on Health, Environmental and Emerging Risks assessed the safety of medical devices containing phthalates like this compound. It was found that while these compounds enhance flexibility, they pose risks during prolonged exposure in clinical settings .

Case Study 2: Environmental Impact Assessment

Research evaluating the leaching of phthalates into aquatic environments revealed significant contamination levels in freshwater systems. The study highlighted that continuous monitoring is necessary to understand the long-term ecological impacts of these compounds .

Mechanism of Action

The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DiNP)
  • Diisodecyl phthalate (DiDP)

Uniqueness

3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .

Biological Activity

3-Ethylheptyl 6-methyloctyl phthalate (EHMP) is a synthetic compound classified as a phthalate ester, primarily used as a plasticizer in various industrial applications. This article delves into the biological activity of EHMP, focusing on its endocrine-disrupting properties, potential health impacts, and relevant case studies.

Chemical Structure and Properties

Chemical Composition:

  • Molecular Formula: C₁₈H₃₄O₄
  • CAS Number: 85851-80-5

EHMP consists of a phthalic acid backbone esterified with two alkyl chains: an ethylheptyl group and a methyloctyl group. This unique structure contributes to its physical properties, enhancing flexibility and durability in plastics.

Endocrine Disruption and Toxicological Effects

Phthalates, including EHMP, are recognized for their endocrine-disrupting effects. Research indicates that exposure to these compounds can interfere with hormone signaling pathways, leading to various reproductive and developmental toxicities in organisms.

  • PPARα Agonism : EHMP has been associated with the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity and tumor induction in rodent models . However, the relevance of these findings to human health remains unclear.
  • Testosterone Disruption : Exposure to phthalates has been shown to disrupt testosterone homeostasis, potentially leading to adverse reproductive outcomes .

Health Implications

The biological activity of EHMP raises concerns regarding its potential health effects:

  • Reproductive Toxicity : Studies have demonstrated that phthalates can cause reproductive tract malformations and affect fertility in animal models .
  • Developmental Effects : Prenatal exposure to phthalates has been linked to increased risks of developmental disorders in children .
  • Metabolic Effects : Some studies suggest that phthalate exposure may be associated with metabolic disorders such as insulin resistance and obesity .

Case Studies and Research Findings

Several studies have investigated the biological activity of EHMP and related phthalates:

StudyFindings
Cattley et al. (2004)Established a link between PPARα agonism and liver toxicity in rodents.
Health Canada (2015)Highlighted developmental effects on males due to phthalate exposure, emphasizing the need for risk assessment .
Systematic Review (2024)Found significant associations between prenatal phthalate exposure and neurodevelopmental issues in children .

Exposure Trends

Research indicates varying trends in phthalate exposure over time. For instance, urinary concentrations of certain phthalate metabolites have shown significant changes between 2001-2010, with some metabolites increasing while others decreased . This variability underscores the importance of ongoing monitoring and regulation.

Properties

CAS No.

85851-80-5

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3

InChI Key

NYYCJHCPPINKEF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC

Origin of Product

United States

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